molecular formula C10H7N3S B7757197 [1,2,4]triazolo[4,3-a]quinoline-1-thiol

[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B7757197
M. Wt: 201.25 g/mol
InChI Key: GQJIGZUQXYCDJW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that features a fused triazole and quinoline ring system with a thiol group at the first position.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[4,3-a]quinoline-1-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its antimicrobial properties make it a candidate for use in preservatives and disinfectants .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound for further research and development .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJIGZUQXYCDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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